1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound has garnered attention due to its potential applications in medicinal chemistry.
The synthesis of 1-benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be traced back to research involving isoquinoline derivatives, which are often synthesized through various organic reactions involving starting materials like methyleugenol. The compound's structure suggests it may be derived from multiple synthetic pathways that include cyclization and functional group transformations.
This compound is classified as a dihydroquinoline derivative, characterized by the presence of a benzyl group and methoxy substituents on the quinoline ring. Its classification is significant for understanding its chemical behavior and potential pharmacological effects.
The synthesis of 1-benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one typically involves several key steps:
The chemical reactions involved in the synthesis of this compound include:
These reactions are crucial for constructing the complex molecular architecture of the target compound.
The mechanism of action for compounds like 1-benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one often involves interaction with various biological targets:
Quantitative data on binding affinities or inhibitory constants would be essential for further elucidation but may vary based on experimental conditions.
Relevant analyses such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy confirm the presence of expected functional groups and structural integrity .
The potential applications of 1-benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one include:
Research into this compound continues to expand its relevance in medicinal chemistry and pharmacology .
The compound 1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one follows systematic IUPAC nomenclature that precisely defines its molecular architecture. The root name "1,4-dihydroquinolin-4-one" establishes the core bicyclic structure comprising a benzene ring fused to a 4-pyridone ring with two reduced states. Positional modifiers indicate substitutions: a benzyl group at N1, methoxy groups at C6 and C7, and a para-methyl-substituted benzoyl moiety at C3. The molecular formula is C₂₇H₂₅NO₅, with a molecular weight of 443.49 g/mol [1].
Structurally, the compound integrates three distinct pharmacophoric elements:
Table 1: Structural Components and Functional Properties
Structural Region | Functional Groups | Physicochemical Contributions |
---|---|---|
Quinolin-4-one core | Enone system (C2=C3-C4=O), pyridine-like N1 | Hydrogen-bond acceptance (C4=O), weak basicity (N1), UV chromophore |
C6/C7 positions | Methoxy (-OCH₃) groups | Electron-donating effects, metabolic resistance, enhanced membrane permeability |
N1 substituent | Benzyl group (C₆H₅-CH₂-) | Increased lipophilicity (cLogP ≈ 3.8), π-stacking capability |
C3 substituent | 4-Methylbenzoyl (p-toluoyl) | Conformational flexibility, hydrophobic pocket complementarity |
The methoxy groups adopt coplanar orientations with the quinoline ring, maximizing resonance effects, while the 4-methylbenzoyl group exhibits torsional freedom enabling adaptive binding. Hydrogen-bonding sites include the C4 carbonyl (strong acceptor), N1 (weak donor), and methoxy oxygen atoms (weak acceptors), collectively facilitating interactions with biomolecular targets [1] [6].
The therapeutic exploration of dihydroquinolin-4-ones originated with natural alkaloid isolation in the 1970s. Gephyrotoxin (1977), a hexahydropyrroloquinoline from Dendrobates histrionicus frogs, demonstrated noncompetitive inhibition of nicotinic acetylcholine receptors, establishing the scaffold's neuropharmacological potential [2]. This discovery prompted synthetic efforts to optimize bioactivity, leading to simplified dihydroquinoline analogs. Early structure-activity relationship (SAR) studies revealed that hexahydropyrrolo[1,2-a]quinolinediones (e.g., compound 3) retained analgesic and antiemetic activities with reduced toxicity compared to natural alkaloids [2].
The 1990s–2000s witnessed strategic innovations in quinoline-based pharmacophores:
Table 2: Key Milestones in Dihydroquinolin-4-one Pharmacophore Development
Time Period | Therapeutic Focus | Structural Innovations | Bioactivity Advancements |
---|---|---|---|
1970s–1980s | Neuroactive agents | Hexahydropyrroloquinolines | Muscarinic antagonism, analgesic effects |
1990s | Antioxidant/kinase inhibitors | 1-Benzoyl-4-methyl derivatives (e.g., 6b) | EGFR inhibition (99% at 500 μg/mL), radical scavenging |
2000s | Antitubulin agents | 3-Cyanopyrroloquinolines (e.g., 8d) | Apoptosis induction (IC₅₀ 34 nM vs HCT116) |
2010s–present | Targeted therapies | 3-Aroyl-1,4-dihydroquinolin-4-ones | Improved selectivity for kinase and DNA targets |
This evolution reflects a paradigm shift from natural product mimics to rationally designed hybrids where the dihydroquinolin-4-one core serves as a versatile platform for substituent optimization [2] [6].
The benzyl group at N1 and 4-methylbenzoyl moiety at C3 are critical determinants of the compound's pharmacological profile. SAR analyses across quinoline derivatives reveal that N1-benzylation enhances CNS penetration due to increased lipophilicity (ΔlogP +1.2 versus NH analogs) and metabolic stability by shielding the nitrogen lone pair from cytochrome P450 oxidation. In neuroactive quinolines, benzyl substitution improved in vivo activity by 3-fold in analgesic models compared to N-H or N-methyl derivatives [2] [9].
The 4-methylbenzoyl (p-toluoyl) group at C3 demonstrates optimal steric and electronic properties for antitumor activity:
Table 3: Bioactivity Modulation Through Substituent Effects
Substituent Position | Chemical Group | Key SAR Findings | Mechanistic Implications |
---|---|---|---|
N1 | Benzyl | 3-fold ↑ CNS activity vs N-H; metabolic stability via P450 shielding | Enhanced blood-brain barrier penetration; reduced first-pass metabolism |
C3 | 4-Methylbenzoyl | 92.88% radical scavenging vs 72.1% (unsubstituted); sub-100 nM IC₅₀ in tubulin assays | Optimal hydrophobic pocket filling; torsional adaptability to binding sites |
C6/C7 | Dimethoxy | ↑ membrane permeability (logP +0.8 vs dihydroxy); metabolic resistance to COMT | Sustained plasma concentrations; reduced phase II metabolism |
C6/C7-dimethoxy substitution provides complementary benefits: enhanced logP (≈0.8 higher than dihydroxy analogs) protects against catechol-O-methyltransferase (COMT) metabolism while maintaining hydrogen-bonding capacity. This substitution pattern increases plasma half-lives by 2.3-fold in preclinical models compared to unsubstituted analogs, crucial for sustained target engagement [2] [9]. Molecular docking confirms that the 4-methylbenzoyl carbonyl oxygen coordinates with tubulin's T5 loop residues (Asn101, Ser178) via hydrogen bonding, while the methyl group induces favorable van der Waals contacts with Leu248 and Ala250. This dual interaction underpins the derivative's superior antiproliferative activity over other C3 substituents [2] [7].
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: